![molecular formula C9H14N4O4 B7790535 SIN-10;Morsydomine](/img/structure/B7790535.png)
SIN-10;Morsydomine
描述
Molsidomine is a member of the class of oxadiazoles that is 1,2,3-oxadiazole substituted by morpholin-4-yl and (ethoxycarbonyl)azanidyl groups at positions 3 and 5, respectively. It is used as a vasodilator drug for the treatment of myocardial ischemic syndrome and congestive heart failure. It has a role as a vasodilator agent, an antioxidant, a nitric oxide donor, an apoptosis inhibitor and a cardioprotective agent. It is a member of morpholines, an oxadiazole, an ethyl ester and a zwitterion.
科学研究应用
Anti-Anginal Efficacy
Molsidomine is an effective long-acting anti-anginal drug. In a double-blind, cross-over, fixed-dose clinical trial involving patients with moderate, stable angina pectoris and objective evidence of coronary sclerosis, molsidomine was compared with propranolol. The incidence of anginal attacks under molsidomine did not statistically differ from that under propranolol. However, propranolol was more effective in reducing nitroglycerin requirements at the doses used. Ergometry showed that both drugs increased exercise tolerance to a comparable extent, but they achieved this result via different paths. Molsidomine has a nitrate-like effect, making it a valuable addition to existing anti-anginal drugs .
Vasodilation and Nitric Oxide Release
Molsidomine is a long-acting vasodilator. It belongs to the class of sydnonimines, which possess a mesoionic structure. Molsidomine’s mechanism of action involves the release of nitric oxide (NO), leading to vasodilation. NO is a potent vasodilator that relaxes vascular smooth muscle, improving blood flow and reducing cardiac workload. This property makes molsidomine useful in treating angina pectoris and associated conditions .
Combination Therapies
Molsidomine is sometimes used in combination with other cardiovascular medications (e.g., beta-blockers, calcium channel blockers) to achieve synergistic effects and optimize treatment outcomes.
作用机制
Molsidomine, also known as Molsidomin or SIN-10, is a long-acting vasodilator primarily used to treat angina pectoris .
Target of Action
Molsidomine’s primary target is the smooth muscle cells of blood vessels . It exerts its effects by promoting the release of nitric oxide (NO), a critical mediator in the relaxation of blood vessels .
Mode of Action
Molsidomine acts in a similar fashion to organic nitrates. It is metabolized in the liver to the active metabolite linsidomine (SIN-1). Linsidomine is an unstable compound that releases nitric oxide (NO) upon decay, acting as the actual vasodilating compound . The SIN-1A metabolite of molsidomine has a pharmacologically active group of nitric oxide, which increases levels of cyclic GMP, and decreases intracellular calcium ions in smooth muscle cells .
Biochemical Pathways
The release of NO from linsidomine leads to an increase in levels of cyclic GMP. This in turn decreases intracellular calcium ions in smooth muscle cells . The decrease in calcium ions leads to relaxation of smooth muscle in the blood vessels, and inhibits platelet aggregation .
Pharmacokinetics
Molsidomine is quickly and almost completely (>90%) absorbed from the gut . It is a prodrug that is hydrolysed to linsidomine (SIN-1) in the liver via first-pass effect, which subsequently releases NO . 44–59% of molsidomine reach the bloodstream in unchanged form, 3–11% of which are bound to plasma proteins . The time to peak plasma drug concentration (tmax) is 1 to 2 hours .
Result of Action
The release of NO from linsidomine leads to smooth muscle relaxation in the coronary blood vessels, relieving symptoms of angina and increasing blood flow to the coronary arteries .
Action Environment
The pharmacokinetics of molsidomine can be influenced by various environmental factors. For instance, the first-pass effect is decreased and the half-life is prolonged with age, resulting in an increased area under the concentration-time curve (AUC) of molsidomine and SIN-1 . In patients with liver disease and congestive heart failure similar changes were observed, but much less so in patients with coronary artery disease .
属性
IUPAC Name |
1-ethoxy-N-(3-morpholin-4-yloxadiazol-3-ium-5-yl)methanimidate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O4/c1-2-16-9(14)10-8-7-13(11-17-8)12-3-5-15-6-4-12/h7H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFWDASMENKTKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=NC1=C[N+](=NO1)N2CCOCC2)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
SIN-10;Morsydomine | |
CAS RN |
25717-80-0 | |
Record name | Molsidomine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25717-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Molsidomine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.902 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。